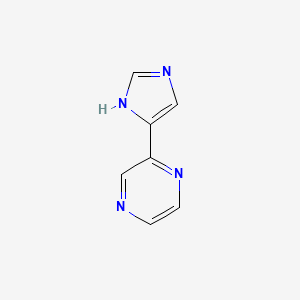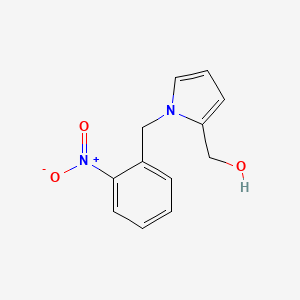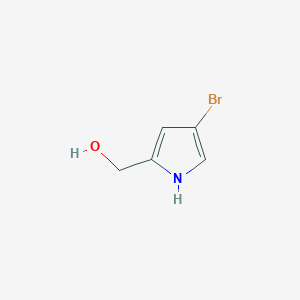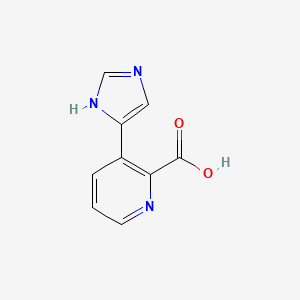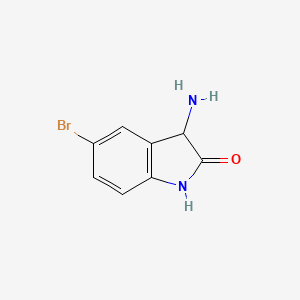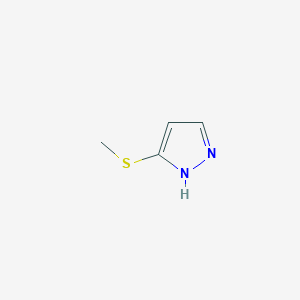
3-(Methylthio)-1H-pyrazole
Vue d'ensemble
Description
3-(Methylthio)-1H-pyrazole, also known as MTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a pyrazole ring with a methylthio group attached to it. MTP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for research in various areas.
Applications De Recherche Scientifique
Flavor Compound in Alcoholic Beverages
3-(Methylthio)-1H-pyrazole (3-Met) plays a crucial role in the flavor profile of alcoholic beverages such as Baijiu and Huangjiu. These traditional Chinese spirits rely on the presence of 3-Met to enhance their aroma and taste. To maintain consistent 3-Met content, researchers screen yeast strains from the brewing environment to identify those with high 3-Met yield .
De Novo Design of Small Molecule Inhibitors
Researchers utilize 3-(Methylthio)-1H-pyrazole in the de novo design of small molecule inhibitors. Specifically, it targets the LEDGF/p75-HIV integrase interaction. This application is significant in drug discovery and therapeutic development .
Green and Eco-Friendly Production of 3-Met
Microbial transformation processes offer an environmentally friendly approach to producing 3-Met. One promising strain, YHM-G, was isolated from the Baijiu-producing environment. Its ability to produce high levels of 3-Met makes it a valuable candidate for sustainable flavor compound production .
Propriétés
IUPAC Name |
5-methylsulfanyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-7-4-2-3-5-6-4/h2-3H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVWZUYNMRNULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)-1H-pyrazole | |
CAS RN |
774157-81-2 | |
| Record name | 3-(methylsulfanyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-(Methylthio)-1H-pyrazole?
A1: While the provided research focuses on derivatives of 3-(Methylthio)-1H-pyrazole, we can infer its basic structural information.
Q2: What are the common synthetic routes for 3-(Methylthio)-1H-pyrazole derivatives?
A2: Several synthetic strategies are highlighted in the research:
- Reaction with 2-Cyano-3,3-bis(alkylthio) acrylates: This method is used to synthesize 1-(substituted-pyrazole-4-carbonyl)-pyrazoles. []
- Condensation with 4-Chloro-3-carbaldehyde Coumarin Derivatives: This approach yields chromenopyrazolopyrimidine derivatives. []
- Multicomponent Reactions: Three-component, one-pot reactions involving 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide, aldehydes, and active methylene compounds are employed for pyrazolopyrimidine synthesis. [, , , ]
- Reaction with Oxoketene Dithioacetals: This method facilitates the creation of dicarboxamide-functionalized pyrazolopyrimidines. []
- Cyclocondensation Reactions: Reactions with formic acid, formamide, thioacetamide, and isothiocyanates lead to various fused azole derivatives. []
Q3: What are the key structural features influencing the biological activity of 3-(Methylthio)-1H-pyrazole derivatives?
A3: Structure-activity relationship (SAR) studies suggest that substituents on the pyrazole ring significantly impact the activity of these compounds. [] For instance, different substituents at the 1-position, like benzoyl or pyrazolylcarbonyl groups, lead to diverse biological profiles. [, , ]
Q4: What biological activities have been reported for 3-(Methylthio)-1H-pyrazole derivatives?
A4: Research indicates promising activities, including:
- Herbicidal Activity: Some derivatives exhibit notable herbicidal effects. []
- Fungicidal Activity: Several compounds demonstrate antifungal properties. [, , ]
- Plant Growth Regulation: Certain derivatives show potential as plant growth regulators. [, , ]
- Antimicrobial Activity: Some compounds exhibit activity against both Gram-positive and Gram-negative bacteria. []
Q5: How does the methylation of 5-amino-3-methylthio-1H-pyrazole derivatives proceed?
A5: Studies reveal that methylation with methyl iodide (CH3I) targets both endocyclic nitrogens of the pyrazole ring. Interestingly, the ratio of isomers formed depends on the substituent at the 4-position, highlighting the influence of steric and electronic factors on the reaction. [, ]
Q6: What insights do computational chemistry studies provide about 3-(Methylthio)-1H-pyrazole derivatives?
A6: While the provided research doesn't delve deep into computational modeling of these specific derivatives, it's worth noting that molecular docking studies have been employed to investigate the potential mechanism of action for some antimicrobial compounds. [] These studies suggest that certain derivatives might inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B3283797.png)


